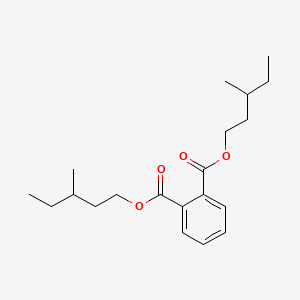

Bis(3-methylpentyl) Phthalate

描述

Bis(3-methylpentyl) Phthalate, also known as bis(3-methylpentyl) benzene-1,2-dicarboxylate, is a phthalate ester. Phthalate esters are commonly used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound has the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylpentyl) Phthalate typically involves the esterification of phthalic anhydride with 3-methylpentanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base, resulting in the formation of phthalic acid and 3-methylpentanol.

Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.

Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

科学研究应用

Key Applications

-

Plasticizers in Polymer Manufacturing

- Function : Bis(3-methylpentyl) phthalate is mainly used as a plasticizer to enhance the flexibility and workability of PVC and other polymers.

- Products : It is prevalent in products like flooring materials, wall coverings, cables, and automotive components.

- Market Share : Phthalates accounted for approximately 65% of global plasticizer consumption in 2017, with a projected increase in demand despite regulatory scrutiny .

- Cosmetics and Personal Care Products

-

Medical Applications

- Usage : This compound is utilized in medical devices such as intravenous bags and tubing due to its biocompatibility and flexibility.

- Regulatory Considerations : The use of phthalates in medical applications is subject to stringent regulations due to potential health risks associated with exposure .

-

Environmental Monitoring

- Research Focus : Studies have investigated the environmental impact of this compound, particularly its persistence in ecosystems and potential for bioaccumulation.

- Findings : Phthalates have been detected in various environmental matrices, including water bodies and sediments, raising concerns about their ecological effects .

Case Study 1: Exposure Assessment

A comprehensive study assessed human exposure to various phthalates through biomonitoring. The findings indicated significant urinary excretion levels of this compound metabolites among participants after controlled exposure scenarios . This study underscores the importance of evaluating human health risks associated with phthalate exposure.

Case Study 2: Toxicological Implications

Research highlighted the reproductive toxicity of this compound through its metabolites affecting testosterone levels. This case study involved an assessment framework that integrated exposure data with toxicological outcomes to evaluate potential risks to male reproductive health . The results contributed to ongoing regulatory efforts aimed at understanding the cumulative risks posed by multiple phthalates.

Environmental Impact and Regulatory Landscape

The environmental persistence of this compound raises significant concerns regarding its impact on wildlife and human health. Regulatory agencies worldwide are increasingly scrutinizing the use of phthalates due to their potential endocrine-disrupting properties. In response to these concerns, alternative plasticizers are being explored to mitigate environmental risks while maintaining product performance .

作用机制

Bis(3-methylpentyl) Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors in various tissues. This disruption can lead to adverse effects on the reproductive, endocrine, and nervous systems. The compound’s lipophilic nature allows it to accumulate in biological tissues, where it can exert its toxic effects .

相似化合物的比较

Di(2-ethylhexyl) Phthalate (DEHP): Another widely used plasticizer with similar applications but different toxicity profiles.

Di-n-butyl Phthalate (DBP): Used in similar applications but has different physical and chemical properties.

Diisooctyl Phthalate (DIOP): Another phthalate ester with similar uses but different molecular structure and properties.

Uniqueness: Bis(3-methylpentyl) Phthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched alkyl chains provide different flexibility and compatibility with various polymers compared to other phthalates .

生物活性

Bis(3-methylpentyl) phthalate (BMPP) is a member of the phthalate family, which are esters of phthalic acid commonly used as plasticizers in various industrial applications. This article explores the biological activity of BMPP, focusing on its antimicrobial, insecticidal, and potential endocrine-disrupting properties, supported by diverse research findings and case studies.

Overview of Phthalates

Phthalates, including BMPP, are widely recognized for their utility in enhancing the flexibility and durability of plastics. However, concerns regarding their safety have emerged due to their potential biological effects. BMPP is structurally similar to other phthalates that have been extensively studied for their biological activities.

1. Antimicrobial Activity

Research indicates that BMPP exhibits significant antimicrobial properties. A study isolated various phthalate compounds from Brevibacterium mcbrellneri, demonstrating broad-spectrum antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined through standard assays, showing effective inhibition at concentrations as low as 0.5 μg/mL .

Table 1: Antimicrobial Activity of BMPP

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

| Klebsiella pneumoniae | 1.5 |

2. Insecticidal Activity

BMPP has also been evaluated for its insecticidal properties. Studies have shown that various phthalates can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function in insects. This inhibition leads to neurotoxic effects, making BMPP a candidate for pest control applications .

Table 2: Insecticidal Efficacy of BMPP

| Insect Species | LC50 (ppm) | Mechanism of Action |

|---|---|---|

| Aedes aegypti | 50 | AChE inhibition |

| Culex pipiens | 40 | AChE inhibition |

3. Endocrine Disruption Potential

Phthalates are known endocrine disruptors that can interfere with hormonal functions in both humans and wildlife. BMPP's potential to disrupt testosterone homeostasis has been highlighted in various studies, indicating a risk for reproductive health issues in exposed populations . Specifically, the transformation of BMPP into its monoester form may lead to significant hormonal alterations.

Case Study 2: Human Exposure Assessment

A study analyzing urinary metabolites of phthalates found significant correlations between personal care product use and increased levels of phthalate metabolites, including those derived from BMPP . The study emphasized the need for ongoing monitoring of phthalate exposure in the general population due to their widespread use in consumer products.

属性

IUPAC Name |

bis(3-methylpentyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-5-15(3)11-13-23-19(21)17-9-7-8-10-18(17)20(22)24-14-12-16(4)6-2/h7-10,15-16H,5-6,11-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUCXFSYDHRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334055 | |

| Record name | Bis(3-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911235-36-4 | |

| Record name | Bis(3-methylpentyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。